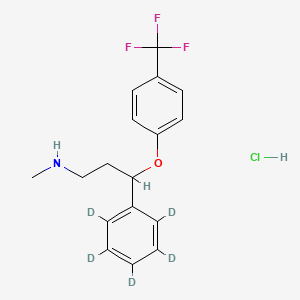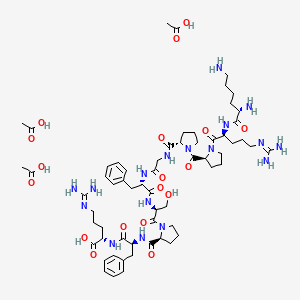
ラクトパミン-d6 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ractopamine-d6 Hydrochloride is a deuterated form of ractopamine hydrochloride, primarily used in scientific research. Ractopamine itself is a synthetic phenethanolamine and β-adrenergic agonist, known for its role in promoting leanness in livestock. The deuterated form, Ractopamine-d6 Hydrochloride, is used to study metabolic pathways and pharmacokinetics due to its stable isotope labeling .
科学的研究の応用
Ractopamine-d6 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ractopamine in biological samples.
Biology: Helps in studying metabolic pathways and the pharmacokinetics of ractopamine.
Medicine: Used in research to understand the effects of β-adrenergic agonists on muscle growth and fat reduction.
Industry: Employed in the development of new β-adrenergic agonists and related compounds
作用機序
Target of Action
Ractopamine-d6 Hydrochloride, a synthetic phenethanolamine, primarily targets the β-adrenergic receptors . It stimulates β1 and β2 adrenergic receptors , which play a crucial role in the regulation of heart function and smooth muscle relaxation .
Mode of Action
Ractopamine-d6 Hydrochloride acts as a full agonist to murine (mouse or rat) TAAR1 , a receptor protein . It also acts as an agonist to beta-adrenergic receptors . This interaction initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
The mode of action of Ractopamine-d6 Hydrochloride primarily involves the modulation of metabolic pathways and signals in muscle and lipid cells to enhance protein accretion . This modulation affects the distribution of nutrients, redirecting them away from fat deposition and towards lean deposition .
Pharmacokinetics
When used as a feed additive, ractopamine can be distributed by the blood to the muscle tissues .
Result of Action
The primary result of Ractopamine-d6 Hydrochloride’s action is the promotion of leanness and increased feed conversion efficiency in different farm animals . It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine .
Action Environment
The action, efficacy, and stability of Ractopamine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effect can vary depending on the species of the animal and the specific conditions of the farm environment . .
準備方法
Synthetic Routes and Reaction Conditions
Ractopamine-d6 Hydrochloride can be synthesized through a microwave-assisted reductive amination process. This method involves the reaction of raspberry ketone with octopamine under microwave conditions, using heterogeneous catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C). The reaction is carried out at 50°C and 10 bar pressure, significantly reducing the reaction time from 13 hours to just 3 hours .
Industrial Production Methods
The industrial production of Ractopamine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The use of microwave-assisted reactions and heterogeneous catalysis ensures high conversion rates and selectivity, making the process efficient and scalable .
化学反応の分析
Types of Reactions
Ractopamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imines to amines.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Ractopamine-d6 Hydrochloride, such as deoxy-ractopamine and other substituted phenethanolamines .
類似化合物との比較
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with a longer half-life.
Salbutamol: Commonly used as a bronchodilator but also has β-adrenergic agonist properties.
Zilpaterol: Used in livestock to promote leanness, similar to ractopamine.
Uniqueness
Ractopamine-d6 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are required .
特性
IUPAC Name |
4-[2,2,3,4,4,4-hexadeuterio-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-RUUVDYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)




![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
